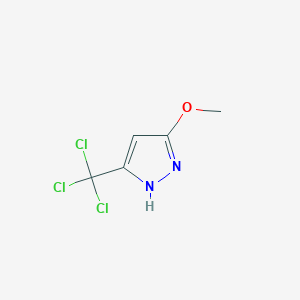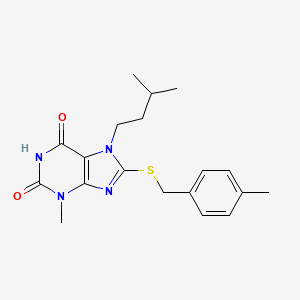
7-isopentyl-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-isopentyl-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione, also known as PD98059, is a synthetic compound that is widely used in scientific research. It is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway, which is involved in a variety of cellular processes, including cell proliferation, differentiation, and survival.
Aplicaciones Científicas De Investigación
Purine Derivatives as Inhibitors and Anticancer Agents
Purine derivatives have been extensively studied for their inhibitory activities against various enzymes and their potential application as anticancer agents. One study focused on the synthesis of purine-2,6-dione derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors, revealing moderate to good inhibitory activities, indicating their potential in diabetes treatment due to their role in glucose metabolism (Didunyemi et al., 2015). Similarly, novel butanehydrazide derivatives of purine-2,6-dione have shown dual PDE4/7 inhibitory properties with potential anti-inflammatory activity, highlighting their significance in developing new therapeutic agents for inflammatory diseases (Chłoń-Rzepa et al., 2018).
Antimicrobial Properties
The antimicrobial properties of purine derivatives have also been a subject of interest. A series of purine-linked piperazine derivatives were synthesized to identify potent inhibitors of Mycobacterium tuberculosis, targeting the MurB enzyme to disrupt peptidoglycan biosynthesis. This study highlights the role of purine derivatives in developing new antitubercular agents (Konduri et al., 2020).
Organic Synthesis and Chemical Properties
Purine derivatives are also utilized in organic synthesis, showcasing their versatility in chemical reactions. For example, the synthesis and study of mixed ligand-metal complexes of purine derivatives demonstrate their coordination chemistry, offering insights into their potential applications in catalysis and material science (Shaker, 2011). Furthermore, the oxidation of N-methyl substituted purines by xanthine oxidase has been studied, revealing the influence of N-methyl substituents on enzymatic rates and providing a deeper understanding of the enzyme-substrate interaction dynamics (Bergmann & Levene, 1976).
Propiedades
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-12(2)9-10-23-15-16(22(4)18(25)21-17(15)24)20-19(23)26-11-14-7-5-13(3)6-8-14/h5-8,12H,9-11H2,1-4H3,(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEMAIXAXWGFFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(N2CCC(C)C)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methylbicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B2960553.png)


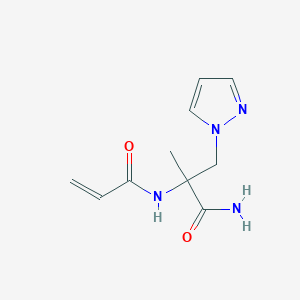
![5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(4-ethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2960559.png)
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-propan-2-ylacetamide](/img/structure/B2960560.png)
![ethyl 2-(oxaldehydoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2960562.png)
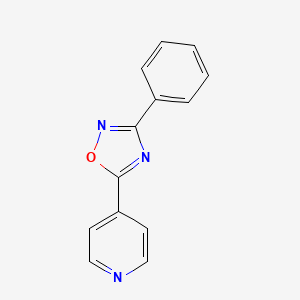
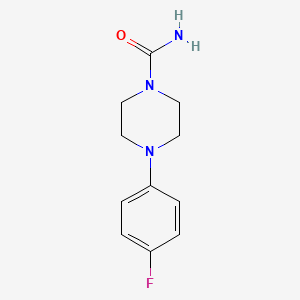
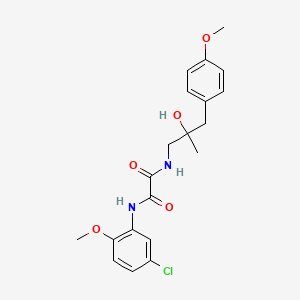
![3-Chloro-7-[1-(2,4-dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2960570.png)
![3-BRomo-5-[(4-methoxyphenyl)methoxy]benzamide](/img/structure/B2960571.png)
